

Spectroscopic Profile of 3-Methylquinoxalin-5-amine: A Technical Guide

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Compound of Interest

Compound Name: *3-Methylquinoxalin-5-amine*

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Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **3-Methylquinoxalin-5-amine**. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are derived from the analysis of structurally related quinoxaline derivatives. Furthermore, this guide outlines standardized experimental protocols for the acquisition of these spectroscopic data, offering a practical framework for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Methylquinoxalin-5-amine**. These values are estimations based on the known spectral properties of quinoxaline, methylquinoxalines, and aminoquinoxalines.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~2.7	s	3H	C3-CH3
~5.0	br s	2H	C5-NH2
~6.8	d	1H	H-6
~7.4	t	1H	H-7
~7.8	d	1H	H-8
~8.6	s	1H	H-2

Note: The chemical shifts for the aromatic protons (H-6, H-7, H-8) are estimations and their exact values and coupling constants would depend on the electronic effects of the amino group. The amine protons are expected to be a broad singlet and their chemical shift can vary with concentration and solvent.

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: CDCl_3 , Reference: CDCl_3 (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~23	C3-CH3
~110	C-6
~120	C-8
~129	C-7
~135	C-4a
~140	C-8a
~145	C-5
~150	C-2
~155	C-3

Note: The chemical shifts are approximate and are based on the typical ranges for substituted quinoxalines.

Table 3: Predicted IR Absorption Data

Wavenumber (cm-1)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (asymmetric & symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Weak	Aliphatic C-H stretch (CH3)
1640 - 1600	Strong	N-H bend (scissoring)
1600 - 1450	Medium to Strong	C=C and C=N aromatic ring stretching
1380 - 1360	Medium	C-H bend (CH3)
1340 - 1250	Strong	Aromatic C-N stretch
850 - 750	Strong	C-H out-of-plane bend (aromatic)

Note: The presence of a primary amine is expected to show two distinct N-H stretching bands.

[1][2] The fingerprint region will contain additional complex absorptions.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Possible Fragment
159	[M]+• (Molecular Ion)
144	[M - CH3]+
132	[M - HCN]+•
117	[M - N2H2]+•
105	[C7H5N]+•

Note: The molecular ion is expected to be observed. Fragmentation may involve the loss of a methyl radical, hydrogen cyanide from the pyrazine ring, or other characteristic cleavages of the quinoxaline core. The nitrogen rule predicts an odd molecular weight for a molecule containing an odd number of nitrogen atoms.[3]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for **3-Methylquinoxalin-5-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **3-Methylquinoxalin-5-amine**.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample of **3-Methylquinoxalin-5-amine** for ^1H NMR and 20-50 mg for ^{13}C NMR.[4]
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[4]
 - Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution (final concentration ~0.03%).
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][6]
 - Cap the NMR tube securely.
- Instrument Parameters (Example for a 400 MHz Spectrometer):
 - ^1H NMR:
 - Observe frequency: 400 MHz

- Pulse sequence: Standard single pulse
- Spectral width: -2 to 12 ppm
- Number of scans: 16-64
- Relaxation delay: 1-2 seconds
- 13C NMR:
 - Observe frequency: 100 MHz
 - Pulse sequence: Proton-decoupled single pulse
 - Spectral width: 0 to 200 ppm
 - Number of scans: 1024 or more, depending on sample concentration
 - Relaxation delay: 2-5 seconds
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
 - Integrate the signals in the 1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Methylquinoxalin-5-amine**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.
- Place a small amount of the solid **3-Methylquinoxalin-5-amine** sample directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
 - Acquire a background spectrum of the empty, clean ATR crystal.
 - Acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
- Data Analysis:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Methylquinoxalin-5-amine**.

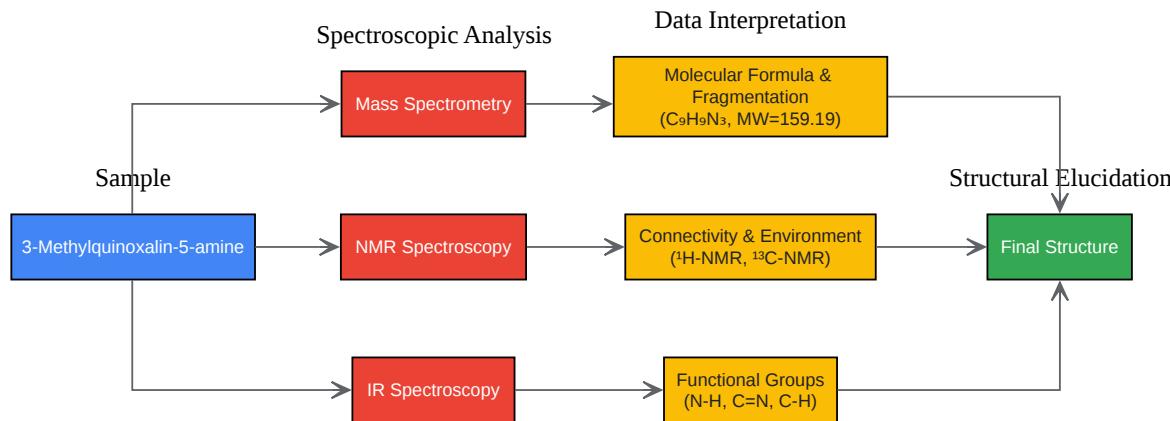
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid can be placed in a capillary tube.
- Instrument Parameters:
 - Ionization mode: Electron Ionization (EI)
 - Electron energy: 70 eV
 - Mass range: m/z 40-400
 - Scan speed: 1 scan/second
 - Ion source temperature: 200-250 °C
- Data Analysis:
 - Identify the molecular ion peak ($[M]^{+\bullet}$).
 - Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.
 - Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for the proposed molecular formula (C9H9N3).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **3-Methylquinoxalin-5-amine** using the spectroscopic techniques described.



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